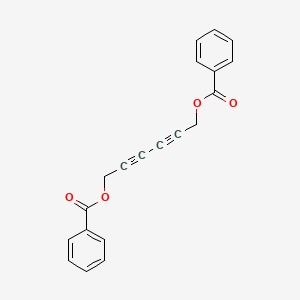

2,4-Hexadiynylene dibenzoate

説明

2,4-Hexadiynylene dibenzoate (CAS: 24996-65-4; molecular formula: C₂₀H₁₄O₄) is a conjugated diyne ester characterized by a rigid hexadiyne backbone flanked by two benzoate groups. Its crystalline structure has been extensively studied, with early X-ray diffraction analyses revealing a planar geometry stabilized by π-π stacking interactions between aromatic rings . This compound is notable for its role in solid-state polymerization, forming linear or ladder-type polydiacetylenes with applications in conductive materials and photonic devices .

特性

CAS番号 |

24996-65-4 |

|---|---|

分子式 |

C20H14O4 |

分子量 |

318.3 g/mol |

IUPAC名 |

6-benzoyloxyhexa-2,4-diynyl benzoate |

InChI |

InChI=1S/C20H14O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,15-16H2 |

InChIキー |

JCZJRGIBGWSWTP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)OCC#CC#CCOC(=O)C2=CC=CC=C2 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2,4-Hexadiynylene dibenzoate can be synthesized through the esterification of 2,4-hexadiyne-1,6-diol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .

Industrial Production Methods

The use of continuous flow reactors and efficient separation techniques would be essential to optimize yield and purity in an industrial setting .

化学反応の分析

Solid-State Polymerization

2,4-Hexadiynylene dibenzoate undergoes thermally initiated solid-state polymerization to form polydiacetylene (PDA) derivatives. This process involves alignment of monomeric units in crystalline lattices, followed by 1,4-addition polymerization via radical intermediates . Key findings include:

-

Activation Energy : Effective activation energy ranges from 68–95 kJ/mol , depending on conversion rates and crystalline order .

-

Structural Changes :

-

Optical Properties : Polymerized forms exhibit near-infrared absorption maxima at 730 nm (linear PDAs) and 860–980 nm (ladder-type PDAs) .

Table 1: Solid-State Polymerization Parameters

| Parameter | Value/Observation | Source |

|---|---|---|

| Activation Energy Range | 68–95 kJ/mol | |

| Absorption Maxima | 730 nm (linear), 860–980 nm (ladder) | |

| Key NMR Shifts | 37.4 ppm (olefinic), 103–129 ppm (π) |

Liquid-State Polymerization

In contrast to solid-state reactions, liquid-phase polymerization follows zero-order kinetics with an activation energy of 93 ± 3 kJ/mol . This process results in:

-

Elimination of benzoate groups as benzoic acid.

-

Formation of stable free radicals, confirmed by in situ EPR spectroscopy .

Topochemical Transformations

The compound participates in halogen-bond-assisted topochemical reactions, as observed in analogous chlorodiacetylene systems :

-

Crystal Structure Changes :

-

Halogen Bond Shifts : C–Cl···π interactions migrate from para to meta positions on aromatic rings post-polymerization .

Table 2: Liquid- vs. Solid-State Polymerization

| Parameter | Liquid-State | Solid-State |

|---|---|---|

| Kinetic Model | Zero-order | Autocatalytic |

| Activation Energy (kJ/mol) | 93 ± 3 | 68–95 (variable) |

| Byproduct Formation | Benzoic acid | None |

| Radical Stability | Stable free radicals | Transient intermediates |

Mechanistic Insights

The polymerization mechanism proceeds through:

-

Radical Initiation : Thermal cleavage of triple bonds generates diradical intermediates .

-

Propagation : 1,4-addition along the conjugated diyne backbone, forming extended π-systems .

-

Termination : Stabilization via conjugation or cross-linking, dependent on monomer packing .

Characterization Techniques

科学的研究の応用

2,4-Hexadiynylene dibenzoate has several applications in scientific research:

Materials Science: It is used in the synthesis of poly(diacetylene) polymers, which have applications in sensors, optical devices, and electronic materials.

Biology and Medicine: While specific applications in biology and medicine are less documented, the unique properties of its polymerization products could potentially be explored for biomedical applications.

作用機序

The primary mechanism by which 2,4-hexadiynylene dibenzoate exerts its effects is through topochemical polymerization. This process involves the alignment of diacetylene monomers in a specific crystalline arrangement, which then polymerize upon exposure to heat or UV light. The resulting polymer chains are highly conjugated, leading to unique optical and electronic properties .

類似化合物との比較

Comparison with Structurally Similar Compounds

Multiflorane-Type Triterpene Dibenzoates

Compounds such as 7α-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate and 7β-methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (isolated from Cucurbita maxima seeds) share the dibenzoate functional group but differ in their triterpene backbone. Key distinctions include:

- Biological Activity: These triterpenes exhibit melanogenesis inhibitory activity (compound 1: IC₅₀ comparable to arbutin) and weak cytotoxicity (IC₅₀: 34.5–93.7 μM against HL-60 and P388 cells) . In contrast, 2,4-Hexadiynylene dibenzoate lacks reported bioactivity, as its applications are primarily material-focused.

- Structural Flexibility : The triterpene core introduces stereochemical complexity (e.g., 7α vs. 7β methoxy configurations), whereas 2,4-Hexadiynylene dibenzoate’s rigidity limits conformational variability .

Glycol-Based Dibenzoates

Ethylene glycol dibenzoate and diethylene glycol dibenzoate (DEGD) feature flexible glycol chains instead of a diyne backbone. Key comparisons include:

- Environmental Fate : DEGD has a hydrolysis half-life of 49 days at pH 8 and degrades via atmospheric hydroxyl radicals (half-life: ~20 hours). In contrast, 2,4-Hexadiynylene dibenzoate’s conjugated structure likely enhances stability, though specific degradation data are unavailable .

- Applications : DEGD serves as a plasticizer in coatings and adhesives due to its compatibility with polymers like PVC. 2,4-Hexadiynylene dibenzoate, however, is utilized in polymerization reactions to create conductive polymers .

Comparison with Functional Analogs

Aromatic Dibenzoates with Industrial Relevance

- Iscotrizinol (bis(2-ethylhexyl) 4,4′-triazinyl dibenzoate): A UV filter with a complex triazine-linked structure. Unlike 2,4-Hexadiynylene dibenzoate, its primary function is photostabilization in cosmetics, emphasizing divergent applications despite shared ester groups .

- 4-Cyclohexane Dimethanol Dibenzoate: Used as a modifier in powder coatings to enhance mechanical properties. Its cyclohexane ring provides thermal stability, whereas 2,4-Hexadiynylene dibenzoate’s diyne backbone enables polymerization .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Backbone | Key Applications | Biological/Environmental Data |

|---|---|---|---|

| 2,4-Hexadiynylene dibenzoate | Conjugated diyne | Polymerization, materials | N/A |

| Multiflorane dibenzoates | Triterpene | Melanogenesis inhibition | IC₅₀: 34.5–93.7 μM (cytotoxicity) |

| Diethylene glycol dibenzoate | Glycol | Plasticizer, coatings | Hydrolysis t₁/₂: 49 days (pH 8) |

| Iscotrizinol | Triazine-linked | UV filter | NLT 95.0% purity (pharmacopeial) |

Table 2: Physicochemical Properties

| Compound | Molecular Formula | CAS Number | Solubility |

|---|---|---|---|

| 2,4-Hexadiynylene dibenzoate | C₂₀H₁₄O₄ | 24996-65-4 | Low (nonpolar solvents) |

| Diethylene glycol dibenzoate | C₁₈H₁₈O₆ | 120-55-8 | Low in water |

| 4-Hydroxybenzoic acid* | C₇H₆O₃ | 99-96-7 | Moderate in water |

*Precursor to dibenzoate esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。